molecular formula C22H23ClN4O5S B2600310 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1191420-96-8

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2600310
CAS No.: 1191420-96-8
M. Wt: 490.96
InChI Key: LOTOICNGVBFNOO-UHFFFAOYSA-N
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Description

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a novel chemical entity supplied for research and development purposes. This compound belongs to the 1,2,4-triazole-3-thione class, a group known for significant biological activity. Based on studies of structurally similar molecules, this compound is of high interest in early-stage pharmacological research, particularly in the field of central nervous system (CNS) diseases . Its molecular structure suggests potential as a scaffold for developing new anticonvulsant agents. Research on analogous compounds indicates that the anticonvulsant mechanism may involve an interaction with voltage-gated sodium channels (VGSCs), which are crucial for neuronal excitability control . The unique structure of this compound, which integrates a hexopyranosyl group, may influence its solubility and bioavailability, presenting an attractive subject for structure-activity relationship (SAR) studies. It is intended for use in non-clinical research, such as in vitro binding assays and mechanism of action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[3-(2-chlorophenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O5S/c1-12(29)24-17-19(31)18(30)16(11-28)32-21(17)27-22(33)26(13-7-3-2-4-8-13)20(25-27)14-9-5-6-10-15(14)23/h2-10,16-19,21,28,30-31H,11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTOICNGVBFNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

S-Alkylation of the Thione Sulfur

The thione group (-C=S) at position 3 of the triazole ring acts as a nucleophile, enabling alkylation with α-halogenated ketones. This reaction is critical for diversifying biological activity.

Reaction Conditions

  • Reagents: 2-bromoacetophenone or 2-bromo-4′-fluoroacetophenone

  • Base: NaOH (8% aqueous solution)

  • Solvent: Ethanol or chloroform

  • Temperature: Reflux (5–10 hours)

Example Reaction Pathway

Triazole-3-thione+α-halo ketoneNaOHS-alkylated triazole derivative\text{Triazole-3-thione} + \alpha\text{-halo ketone} \xrightarrow{\text{NaOH}} \text{S-alkylated triazole derivative}

Key Data

Product TypeYield (%)Characterization MethodsActivity ImplicationsSource
S-Phenacyl derivatives71–921H-NMR,13C-NMR^1\text{H-NMR}, ^{13}\text{C-NMR}, IR, MSEnhanced antioxidant/antimicrobial profiles

Mechanistic Evidence

  • Loss of C=S IR absorption (~169 ppm in 13C-NMR^{13}\text{C-NMR}) confirms S-alkylation over N-alkylation .

  • New 13C-NMR^{13}\text{C-NMR} signals at 191–193 ppm (C=O) and 40–41 ppm (S-CH2_2) validate product formation .

Mannich Reaction for Aminomethylation

The thione sulfur participates in Mannich reactions with formaldehyde and amines, yielding derivatives with enhanced CNS activity.

Reaction Conditions

  • Reagents: Formaldehyde + morpholine/pyrrolidine

  • Solvent: Ethanol

  • Temperature: Reflux (3–6 hours)

Example Reaction Pathway

Triazole-3-thione+HCHO+amineMannich base derivative\text{Triazole-3-thione} + \text{HCHO} + \text{amine} \rightarrow \text{Mannich base derivative}

Key Data

Product TypeYield (%)Bioactivity (ED50_{50})Characterization MethodsSource
Morpholin-4-ylmethyl65–7812–18 mg/kg (analgesic)1H-NMR^1\text{H-NMR}, IR

Notable Findings

  • Mannich derivatives show potent antinociception in hot-plate/writhing tests without motor impairment .

Acid/Base-Mediated Tautomerization

The triazole-3-thione exists in equilibrium with its thiol tautomer, influenced by pH.

Tautomeric Forms

1,2,4-Triazole-3-thione1,2,4-Triazole-3-thiol\text{1,2,4-Triazole-3-thione} \rightleftharpoons \text{1,2,4-Triazole-3-thiol}

Structural Evidence

  • IR: Absence of C=O stretch (~1660 cm1^{-1}) in thione form .

  • [13C-NMR](pplx://action/followup): ^{13}\text{C-NMR}](pplx://action/followup): C-3 resonance at ~169 ppm (C=S) vs. ~153 ppm (C-S) .

Oxidative Desulfurization

Under oxidative conditions, the thione group converts to a sulfoxide or sulfone, altering electronic properties.

Potential Reagents

  • Oxidants: H2 _2O2_2, mCPBA

  • Conditions: Room temperature, 6–12 hours

Hypothesized Pathway

Triazole-3-thioneH2O2Triazole sulfoxide/sulfone\text{Triazole-3-thione} \xrightarrow{\text{H}_2\text{O}_2} \text{Triazole sulfoxide/sulfone}

Research Gap

  • Specific studies on this compound are lacking, but analogous triazoles show predictable desulfurization trends .

Sugar Moiety Functionalization

The 2-(acetylamino)-2-deoxyhexopyranosyl group undergoes hydrolysis or glycosylation.

Example Reactions

  • Hydrolysis: Acidic cleavage of acetyl group to expose free amine.

  • Glycosylation: Coupling with other sugars via Koenigs-Knorr reaction.

Challenges

  • Steric hindrance from the triazole and chlorophenyl groups complicates sugar reactivity.

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey Product FeaturesBiological Impact
S-Alkylationα-halo ketones, NaOH, refluxS-Phenacyl derivativesEnhanced antimicrobial activity
Mannich ReactionHCHO + morpholine, ethanolAminomethylated derivativesAnalgesic/CNS modulation
TautomerizationpH adjustmentThiol/thione equilibriumAlters solubility/reactivity

Scientific Research Applications

Antibacterial Activity

1,2,4-triazole derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific compound has been evaluated in various studies:

  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Compounds with triazole moieties have demonstrated efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Case Studies :
    • A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 3.11 µg/mL against various bacterial strains, outperforming traditional antibiotics like ciprofloxacin .
    • Another investigation highlighted that certain triazole hybrids displayed enhanced activity against biofilm-forming bacteria .

Antifungal Properties

The antifungal potential of triazole compounds is well-documented:

  • Efficacy Against Fungi : Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism has made them effective against a range of fungal pathogens .
  • Research Findings : In vitro studies have shown that derivatives of the compound can inhibit fungal growth at low concentrations (e.g., MIC values below 1 µg/mL) .

Mechanisms and Efficacy

Triazole derivatives have also been studied for their anticancer properties:

  • Cell Line Studies : Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival .
  • Notable Findings : A derivative similar to the compound has shown promising results in inhibiting tumor growth in various cancer cell lines with IC50 values in the micromolar range .

Importance in Health

The antioxidant properties of triazole compounds contribute to their therapeutic potential:

  • Mechanism : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .
  • Research Evidence : Studies have demonstrated that certain triazole derivatives exhibit significant antioxidant activity comparable to established antioxidants like ascorbic acid .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AntibacterialInhibition of cell wall synthesisMIC: 0.25–3.11 µg/mL against MRSA
AntifungalInhibition of ergosterol synthesisMIC < 1 µg/mL for various fungal strains
AnticancerInduction of apoptosis via ROS generationIC50 values in micromolar range
AntioxidantScavenging free radicalsComparable antioxidant activity to ascorbic acid

Mechanism of Action

The mechanism of action of 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its glycosylated triazole-thione framework. Below is a comparison with analogous triazole-thiones:

Compound Name Key Substituents Functional Groups Biological Activity (Reported) Reference
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-methylphenyl, benzoxazolyl Triazole-thione, benzoxazole Not explicitly stated; structural analysis only
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides Furan-2-yl, sulfonylacetamide Triazole-thione, sulfonamide Antiexudative potential
3-(2-Fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino-1H-1,2,4-triazole-5-thione 2-fluorophenyl, nitroaryl enamine Triazole-thione, enamine Structural data only

Key Observations :

Comparison :

  • Yields for similar compounds range from 60–85%, depending on substituent reactivity .

Data Tables

Table 1: Spectroscopic Data for Selected Triazole-Thiones
Compound IR (C=S, cm⁻¹) ¹H-NMR (δ, ppm) MS (M⁺) Reference
Target Compound ~1228 (C=S) Not reported
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-triazole-3-thione 1228 9.79 (s, NH), 7.57–8.87 (m, Ar-H), 2.49 (s, CH₃) 385
3-(2-Fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino-triazole-5-thione 7.57–8.87 (m, Ar-H), 6.20 (s, CH=CH)
Table 2: Comparative Bioactivity
Compound Assay Type Activity (IC~50~ or MIC) Reference
5-(4-Chlorophenyl)-4-phenyl-triazole-3-thione (Analog) Antimicrobial MIC: 32 µg/mL (S. aureus)
Benzoxazole-substituted triazole-thione Antioxidant (DPPH) IC~50~: 50 µM

Biological Activity

The compound 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring, a chlorophenyl moiety, and a sugar derivative. Its structural formula can be represented as follows:

C19H22ClN3O3S\text{C}_{19}\text{H}_{22}\text{ClN}_3\text{O}_3\text{S}

This structure is believed to contribute to its biological activities through multiple mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives containing the triazole ring have been shown to inhibit specific kinases involved in cancer progression. In particular, a related compound demonstrated low micromolar activity against the AKT2 kinase, which is crucial in glioma malignancy. This inhibition was correlated with reduced cell viability in glioma cell lines, indicating that the compound may act as a potential therapeutic agent against glioblastoma .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
4jU87MG12AKT2 Inhibition
4jC614AKT1 Inhibition
4jU25110Induces Apoptosis

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Triazoles are known for their antifungal activity, and similar compounds have shown effectiveness against various bacterial strains. Preliminary tests indicate that the chlorophenyl group might enhance this activity by increasing membrane permeability in microbial cells.

Anti-inflammatory Effects

Compounds derived from triazole structures have also been linked to anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokine production, providing a basis for their use in treating inflammatory diseases. The presence of the acetylamino group may play a role in modulating inflammatory pathways .

Case Studies

  • In Vivo Studies on Glioma Models
    A study involving murine models of glioma demonstrated that administration of similar triazole derivatives resulted in significant tumor size reduction compared to controls. The mechanism was attributed to the inhibition of AKT signaling pathways, which are often upregulated in aggressive tumors .
  • Antimicrobial Screening
    In vitro evaluations showed that compounds with structural similarities exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be within clinically relevant ranges.

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Targeting key kinases involved in cancer cell survival and proliferation.
  • Membrane Disruption : Enhancing permeability in microbial membranes leading to cell death.
  • Cytokine Modulation : Reducing levels of inflammatory mediators through interference with signaling pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of this triazole-thione derivative?

To optimize synthesis, focus on reaction conditions such as solvent selection (e.g., DMSO for cyclization reactions), reflux duration (typically 4–18 hours), and purification methods (e.g., recrystallization with ethanol-water mixtures to improve yield and purity). For example, highlights that refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by ice-water quenching achieves a 65% yield. Adjusting stoichiometric ratios of substituted benzaldehydes (e.g., 0.001 mol equivalents) and using glacial acetic acid as a catalyst can further enhance regioselectivity .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

Combine 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 2-deoxyhexopyranosyl moiety (e.g., anomeric proton signals at δ 4.8–5.2 ppm) and the triazole-thione ring (characteristic C=S stretch at ~1250 cm1^{-1} in IR). demonstrates that DFT calculations can predict NMR chemical shifts, which can be cross-validated with experimental data to resolve ambiguities in substituent positioning (e.g., distinguishing phenyl vs. chlorophenyl groups) .

Q. What are the critical steps for ensuring reproducibility in biological activity assays?

Standardize solvent systems (e.g., aqueous KOH/ethanol mixtures for solubility) and biological models (e.g., fungal strains for antifungal testing). emphasizes that heating reaction mixtures to reflux for 1 hour ensures complete sulfonation, which is critical for consistent bioactivity results. Use HPLC to verify purity (>95%) before testing .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to pharmacological activity?

Employ DFT to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. shows that these methods can identify electron-deficient regions (e.g., the triazole-thione sulfur) as potential binding sites for antimicrobial targets. Pair computational results with experimental IC50_{50} values to validate structure-activity relationships .

Q. What experimental strategies address contradictions in biological activity data across studies?

Use Design of Experiments (DoE) to systematically vary parameters like substituent electronegativity (e.g., 2-chlorophenyl vs. p-tolyl groups) and assess their impact on activity. recommends fractional factorial designs to isolate confounding variables (e.g., solvent polarity or incubation time) . Cross-reference with molecular docking studies to reconcile discrepancies between in vitro and in silico results .

Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize regioselectivity in glycosylation steps?

Apply transition-state modeling to evaluate energy barriers for competing pathways (e.g., O-glycosylation vs. N-glycosylation). highlights ICReDD’s approach, where computational screening narrows optimal conditions (e.g., temperature, catalysts) before experimental validation. This reduces trial-and-error iterations by >50% .

Q. What advanced separation techniques resolve isomeric byproducts in triazole-thione synthesis?

Use chiral stationary phases in HPLC or capillary electrophoresis to separate enantiomers. suggests coupling membrane technologies (e.g., nanofiltration) with solvent-resistant membranes to isolate isomers based on molecular weight and polarity differences .

Methodological Recommendations

  • For mechanistic studies, combine kinetic isotope effects (KIEs) with DFT to identify rate-determining steps .
  • Use heteronuclear correlation spectroscopy (HMBC) to confirm glycosidic linkages in the 2-deoxyhexopyranosyl moiety .
  • Apply machine learning to predict bioactivity based on substituent Hammett constants (σ) and Hansch parameters .

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